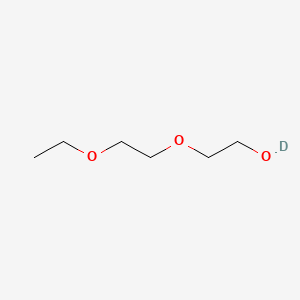

2-(2-Ethoxyethoxy)ethan(2H)ol

Descripción general

Descripción

“2-(2-Ethoxyethoxy)ethanol”, also known under many trade names, is the organic compound with the formula CH3CH2OCH2CH2OCH2CH2OH . It is a colorless liquid and is a popular solvent for commercial applications .

Synthesis Analysis

This compound is produced by the ethoxylation of ethanol (CH3CH2OH) .Molecular Structure Analysis

The molecular formula of “2-(2-Ethoxyethoxy)ethan(2H)ol” is C6H14O3 . The molecular weight is 134.174 Da .Chemical Reactions Analysis

As a solvent, “this compound” is used in various applications including dyes, nitrocellulose, paints, inks, and resins . It is also a component of wood stains for wood, for setting the twist and conditioning yarns and cloth, in textile printing, textile soaps, lacquers, penetration enhancer in cosmetics, drying varnishes and enamels, and brake fluids .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :Aplicaciones Científicas De Investigación

Synthesis and Evaluation in Cementitious Materials

2-(2-Ethoxyethoxy)ethanol derivatives, through ethoxylation processes, have been utilized in the synthesis of shrinkage-reducing admixtures (SRAs) for cementitious materials. These SRAs, synthesized using ethylene oxide or propylene oxide with alkoxyethanols, effectively reduce the surface tension of solutions, consequently decreasing the free drying shrinkage rate in mortar and concrete specimens by 30-40% and autogenous shrinkage by 20-30% at a 2% dosage over 60 to 90 days. Such admixtures outperform expansive admixtures, especially when no water curing is applied, showcasing their potential in improving the durability and longevity of concrete structures (B. Rong-bing & S. Jian, 2005).

Thermodynamics and Ultrasonic Studies

Investigations into the thermodynamic and ultrasonic properties of binary liquid mixtures involving anisaldehyde and alkoxyethanols, including 2-ethoxyethanol, have provided insights into the molecular interactions and behaviors of these compounds. These studies, which measured density, viscosity, and ultrasonic speed across different compositions and temperatures, reveal the presence of hydrogen bonding and the effect of alkyl chain length on the interaction strength between molecules. Such research aids in understanding the fundamental properties of these substances and their applications in various industrial and research settings (Zareena Begum et al., 2013).

Biomonitoring and Health Safety

In the field of occupational health and safety, methodologies have been developed to quantify biomarkers of exposure to 2-(2-ethoxyethoxy)ethanol. For instance, the quantification of (2-methoxyethoxy)acetic acid in urine serves as a biomarker for human exposure to this compound, highlighting the importance of monitoring and managing exposure levels in industrial settings to mitigate potential health risks (C. B'hymer et al., 2003).

Catalytic Activity and Chemical Transformations

The catalytic activity of 2-(2-ethoxyethoxy)ethanol derivatives has been explored in reactions such as the oxidative cross-esterification of ethanol on Pd-Au catalysts, indicating significant potential in the synthesis of acetaldehyde and ethyl acetate. These findings are crucial for the development of efficient catalytic processes in the production of industrial chemicals and fuels (E. Evans et al., 2019).

Surface Interactions and Oxidation Mechanisms

Research into the adsorption and decomposition of ethanol on supported Au catalysts has shed light on the mechanisms of ethoxy species formation and their subsequent transformation into valuable chemicals. Such studies contribute to the understanding of surface-mediated chemical reactions and the role of catalysts in facilitating these processes, with implications for the design of more effective catalytic systems (A. Gazsi et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Ethoxyethoxy)ethan(ol-d) are currently unknown .

Mode of Action

Like other organic compounds, it may interact with various proteins, enzymes, or receptors in the body, leading to a range of potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Ethoxyethoxy)ethan(ol-d) . Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity.

Propiedades

IUPAC Name |

1-deuteriooxy-2-(2-ethoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJWXESWEXIICW-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190863 | |

| Record name | 2-(2-Ethoxyethoxy)ethan(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37421-08-2 | |

| Record name | Ethanol-d, 2-(2-ethoxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37421-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyethoxy)ethan(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037421082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Ethoxyethoxy)ethan(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxyethoxy)ethan(2H)ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)

![Benzyl [3-oxo-3-(4-methylphenyl)prop-1-enyl]cyanocarbonimidodithioate](/img/structure/B1596912.png)

![N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide](/img/structure/B1596914.png)